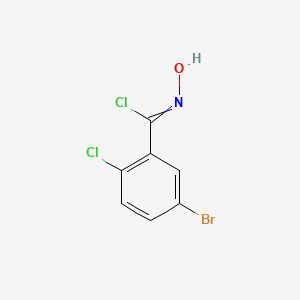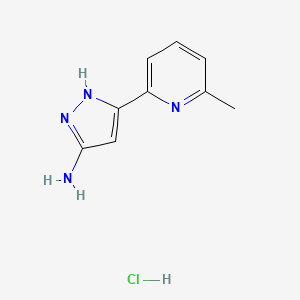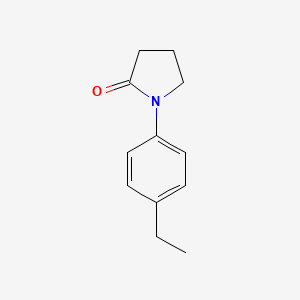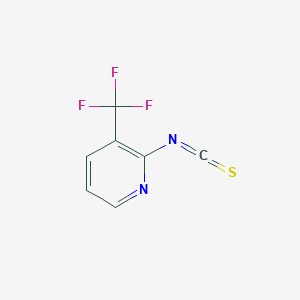
2-Isothiocyanato-3-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Isothiocyanato-3-(trifluoromethyl)pyridine is an organic compound with the molecular formula C7H3F3N2S. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of the trifluoromethyl group and the isothiocyanate group in its structure makes it a compound of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isothiocyanato-3-(trifluoromethyl)pyridine typically involves the reaction of 3-(trifluoromethyl)pyridine with thiophosgene (CSCl2) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include the use of a solvent such as dichloromethane (DCM) and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the consistency and purity of the final product .
化学反応の分析
Types of Reactions
2-Isothiocyanato-3-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The compound can participate in addition reactions with various reagents, forming new bonds at the isothiocyanate group.
Oxidation and Reduction Reactions: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, to prevent decomposition of the compound .
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, substitution reactions with amines can lead to the formation of thiourea derivatives, while addition reactions with alcohols can produce isothiocyanate esters .
科学的研究の応用
2-Isothiocyanato-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of 2-Isothiocyanato-3-(trifluoromethyl)pyridine involves its reactivity with nucleophiles. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins and other biological molecules, leading to the modification of their structure and function. This reactivity is exploited in enzyme inhibition studies, where the compound can inhibit the activity of specific enzymes by modifying their active sites .
類似化合物との比較
Similar Compounds
3-Isothiocyanato-2-(trifluoromethyl)pyridine: Similar in structure but with different positioning of the isothiocyanate group.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Contains chlorine atoms instead of the isothiocyanate group.
3-Chloro-2-isothiocyanato-5-(trifluoromethyl)pyridine: Contains a chlorine atom in addition to the isothiocyanate and trifluoromethyl groups.
Uniqueness
2-Isothiocyanato-3-(trifluoromethyl)pyridine is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. The combination of the trifluoromethyl and isothiocyanate groups makes it particularly valuable in the synthesis of complex organic molecules and in biological studies .
特性
分子式 |
C7H3F3N2S |
|---|---|
分子量 |
204.17 g/mol |
IUPAC名 |
2-isothiocyanato-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H3F3N2S/c8-7(9,10)5-2-1-3-11-6(5)12-4-13/h1-3H |
InChIキー |
OZCIAGBOLHGTKS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(N=C1)N=C=S)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


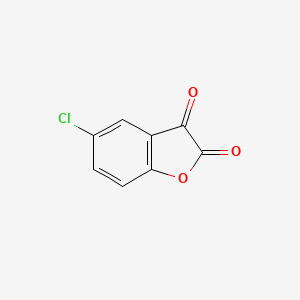
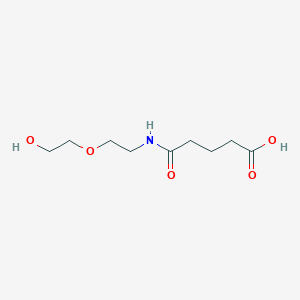
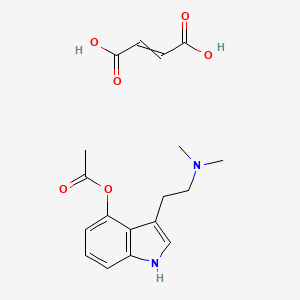
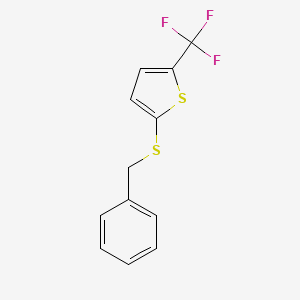
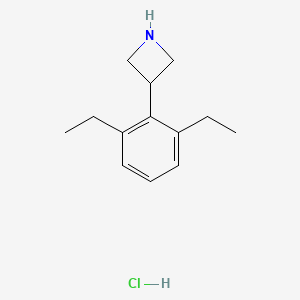
![3-[[4-(4-Pyridyl)phenyl]amino]benzoic Acid](/img/structure/B13702978.png)


